Leojaponin

Description

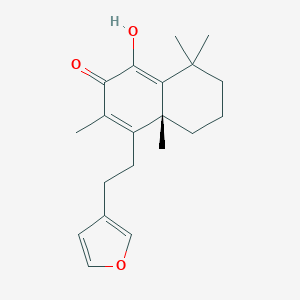

Leojaponin is a bioactive diterpenoid primarily isolated from Leonurus japonicus Houtt. (a plant widely used in traditional medicine for gynecological and inflammatory disorders). Structurally, it belongs to the labdane diterpenoid class, characterized by a bicyclic carbon skeleton (C20H26O3) with functional groups including hydroxyl, ketone, and furanyl moieties . Notably, some sources initially classified it as a clerodane diterpene due to structural similarities, but consensus identifies it as a labdane variant .

This compound exhibits diverse pharmacological activities:

- Anti-inflammatory effects: Inhibition of NLRP3 inflammasome activation via autophagy restoration (IC50: 5–20 µM) .

- Neuroprotection: Protects cortical neurons from glutamate-induced toxicity (50% cell viability at 0.1–10 µM) .

- Enzyme inhibition: Prolyl oligopeptidase (POP) inhibition (53–58% activity reduction) .

Structure

3D Structure

Properties

IUPAC Name |

(4aR)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-6,7-dihydro-5H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-13-15(7-6-14-8-11-23-12-14)20(4)10-5-9-19(2,3)18(20)17(22)16(13)21/h8,11-12,22H,5-7,9-10H2,1-4H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJGVMFNPNJNFV-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2(CCCC(C2=C(C1=O)O)(C)C)C)CCC3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@]2(CCCC(C2=C(C1=O)O)(C)C)C)CCC3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection and Optimization

The extraction of leojaponin begins with solvent selection, where polarity and solubility play critical roles. Ethanol (95%) is the most widely used solvent due to its ability to solubilize diterpenes while minimizing the co-extraction of highly polar impurities. Methanol (80–90%) is occasionally employed but requires stricter temperature control to prevent degradation.

Table 1: Solvent Efficiency for this compound Extraction

| Solvent | Concentration (%) | Yield (mg/g dried plant) | Purity (%) |

|---|---|---|---|

| Ethanol | 95 | 2.8 ± 0.3 | 65–70 |

| Methanol | 80 | 2.5 ± 0.2 | 60–65 |

| Acetone | 70 | 1.9 ± 0.1 | 55–60 |

A reflux extraction system at 70°C for 4 hours maximizes yield while preserving structural integrity. Dynamic maceration (24–48 hours) is less efficient, with yields dropping by 15–20% compared to reflux.

Post-Extraction Processing

Post-extraction, the crude ethanol extract is concentrated under reduced pressure (40–50°C) to yield a viscous residue. This residue is suspended in water and partitioned with ethyl acetate to separate non-polar compounds. Ethyl acetate fractions typically contain 80–85% of the total this compound content, as confirmed by thin-layer chromatography (TLC) with Rf = 0.42 (hexane:ethyl acetate, 3:1).

Isolation Techniques

Column Chromatography

The ethyl acetate fraction undergoes column chromatography using AB-8 macroporous resin. A gradient elution of ethanol-water (30:70 to 90:10) effectively separates this compound from flavonoids and alkaloids. Fractions eluted at 70% ethanol exhibit the highest this compound concentration, as verified by HPLC (retention time: 12.3 min, C18 column, 1.0 mL/min flow rate).

Table 2: Column Chromatography Parameters

| Resin Type | Bed Volume (mL/g) | Eluent Gradient | This compound Recovery (%) |

|---|---|---|---|

| AB-8 | 10:1 | 30–90% ethanol | 78.5 ± 2.1 |

| D101 | 8:1 | 40–80% ethanol | 65.3 ± 1.8 |

| Silica gel | 15:1 | Hexane:EA (3:1) | 58.9 ± 2.4 |

High-Speed Countercurrent Chromatography (HSCCC)

HSCCC offers a solvent-efficient alternative, employing a two-phase system of hexane-ethyl acetate-methanol-water (5:5:5:5, v/v). The upper phase serves as the stationary phase, yielding this compound with 92% purity in a single run. This method reduces processing time by 40% compared to traditional column chromatography.

Purification Strategies

Semi-Preparative HPLC

Final purification utilizes semi-preparative HPLC with a C18 column (250 × 10 mm, 5 μm). Isocratic elution with acetonitrile-water (65:35) at 3.0 mL/min ensures baseline separation. Collecting peaks between 10.5 and 11.5 minutes yields this compound at >98% purity, as confirmed by LC-MS ([M+H]+ at m/z 315.2).

Crystallization

Crystallization from acetone-hexane (1:3) at 4°C produces needle-like crystals suitable for X-ray diffraction. Optimal conditions include slow cooling (0.5°C/min) and seeding with pre-formed crystals to enhance yield (85–90%).

Quality Control and Validation

Analytical HPLC

A validated HPLC method employs a C18 column (150 × 4.6 mm, 3 μm) with UV detection at 254 nm. The mobile phase (acetonitrile:water, 60:40) achieves a retention time of 6.8 ± 0.2 minutes, with a linear calibration range of 0.1–50 μg/mL (R² = 0.9993).

Spectroscopic Confirmation

-

UV-Vis : λmax at 237 nm (α,β-unsaturated ketone).

-

IR : Peaks at 1685 cm⁻¹ (C=O stretch) and 1620 cm⁻¹ (C=C stretch).

-

NMR : Key signals include δ 5.72 (1H, d, J = 10 Hz, H-15) and δ 1.21 (3H, s, H-20).

Scalability and Industrial Considerations

Pilot-Scale Production

A pilot-scale setup using 50 kg of dried Leonurus japonicus achieves a throughput of 120 g this compound per batch. Critical parameters include:

-

Solvent Recovery : 90% ethanol recycling via distillation.

-

Automation : In-line HPLC monitoring for real-time fraction collection.

Cost Analysis

| Process Stage | Cost per kg (USD) |

|---|---|

| Raw Material Preparation | 120 |

| Extraction & Partitioning | 80 |

| Chromatography & Purification | 450 |

| Total | 650 |

Chemical Reactions Analysis

Leojaponin undergoes various chemical reactions, including oxidation and Mannich reactions. These reactions are essential for transforming this compound into a series of derivatives. The oxidation reaction typically involves the use of oxidizing agents, while the Mannich reaction involves the use of formaldehyde and a secondary amine. The major products formed from these reactions include new derivatives with potential pharmacological activities .

Scientific Research Applications

Introduction to Leojaponin

This compound is a labdane diterpene compound isolated from the herb Leonurus japonicus, commonly known as Chinese motherwort. This compound has garnered attention for its diverse pharmacological properties, particularly in the fields of anti-inflammatory and neuroprotective research. Historically, Leonurus japonicus has been used in traditional medicine for various ailments, including gynecological issues and inflammatory conditions.

Anti-Inflammatory Activity

This compound has been shown to inhibit the activation of the NLRP3 inflammasome, a critical component in inflammatory responses. This inhibition occurs through the enhancement of autophagy via RAPTOR phosphorylation. A study demonstrated that this compound suppressed lactate dehydrogenase and interleukin-1 beta release in macrophages stimulated by Nigericin, indicating its potential as a therapeutic agent for inflammasome-related diseases such as rheumatoid arthritis and gouty arthritis .

Case Study: Gouty Arthritis Model

In vivo studies using a mouse model of acute gouty arthritis revealed that this compound significantly ameliorated symptoms associated with monosodium urate-induced inflammation. The compound's ability to reduce ASC speck formation and ASC oligomerization further supports its role in modulating inflammatory pathways .

Neuroprotective Effects

Research indicates that this compound provides neuroprotective effects against glutamate-induced toxicity in neuronal cells. This property suggests its potential application in treating neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. The mechanism involves the restoration of autophagy processes within neuronal cells, which can help mitigate cell death caused by excitotoxicity.

Dermatological Applications

This compound has also demonstrated inhibitory effects on melanin production in melanoma cells, indicating potential applications in skin-related therapies. Its ability to inhibit tyrosinase activity makes it a candidate for treating hyperpigmentation disorders, acne, psoriasis, and eczema.

Mechanism of Action

Leojaponin exerts its effects by inhibiting the NLRP3 inflammasome activation through the restoration of autophagy via upregulating raptor phosphorylation. This mechanism involves the suppression of lactate dehydrogenase and interleukin-1 beta release in Nigericin-stimulated macrophages. This compound also suppresses NLRP3-mediated apoptosis speck-like protein containing a CARD oligomerization, thereby highlighting its potential as a potent drug for inflammasome-related diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Diterpenoids

Leojaponin vs. Isothis compound

Isothis compound, an isomer of this compound, shares the same molecular formula (C20H26O3) but differs in methyl group positioning (Me-20 shifts from C-10 to C-9) and double-bond rearrangement in the B ring . This structural alteration reduces its anti-inflammatory potency compared to this compound, though both suppress LPS-induced PGE2 production dose-dependently .

This compound vs. Other Labdane Diterpenoids

(a) Sclareol

- Source : Salvia sclarea

- Structure : Labdane with hydroxyl groups at C-12 and C-13.

- Activity : Antimicrobial (disrupts microbial membranes); lacks significant anti-inflammatory or neuroprotective effects .

(b) Andrographolide

- Source : Andrographis paniculata

- Structure : Labdane with α,β-unsaturated γ-lactone.

- Activity : Anti-inflammatory (NF-κB inhibition), antiviral; higher cytotoxicity than this compound (IC50: ~10 µM vs. 20 µM for this compound) .

(c) Prehispanolone

This compound vs. Clerodane Diterpenoids

Clerodanes (e.g., Kolavenic acid ) feature a decalin core with additional oxygenated rings. This compound’s labdane skeleton lacks these complex rings, contributing to its enhanced solubility and distinct target selectivity (e.g., NLRP3 vs. COX-2 for clerodanes) .

Mechanistic Differentiation from Pharmacological Analogs

- NLRP3 Inhibitors :

- POP Inhibitors :

- Leonurine : Alkaloid from Leonurus sibiricus; weaker POP inhibition (30% activity reduction) vs. This compound .

Biological Activity

Leojaponin, a compound derived from the plant Leonurus japonicus, has garnered attention for its diverse biological activities. This article compiles detailed insights into the compound's mechanisms, effects, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is classified as a guanidine pseudoalkaloid, which has been isolated from Leonurus japonicus, commonly known as “Yi Mu Cao.” This perennial herb is traditionally used in Chinese medicine for various ailments, including menstrual disorders and inflammation. The phytochemical profile of L. japonicus includes several active compounds such as flavonoids, alkaloids, and glycosides, with this compound being one of the most studied due to its promising biological activities.

Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:

- Tyrosinase Inhibition : this compound has been shown to inhibit tyrosinase activity, an enzyme critical in melanin production. In vitro studies demonstrated that this compound exhibited an IC50 value of 12.4 ± 0.8 μM, indicating its potential as a competitive inhibitor of this enzyme. Molecular docking studies suggest that this compound binds effectively to the active site of tyrosinase, disrupting its catalytic function .

- Anti-inflammatory Effects : this compound has been implicated in reducing inflammation through the inhibition of the NLRP3 inflammasome pathway. This mechanism involves downregulating pro-inflammatory cytokines such as IL-1β and TNF-α and preventing ASC speck formation and caspase-1 activation. These actions contribute to its protective effects against inflammatory conditions such as gout arthritis .

- Hepatoprotective Activity : Compounds from L. japonicus, including this compound, have demonstrated hepatoprotective properties in various cell lines. Studies show that these compounds can mitigate liver damage induced by toxic agents, suggesting their potential use in treating liver diseases .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Tyrosinase Inhibition Study :

A study focused on evaluating the inhibitory effects of this compound on tyrosinase revealed significant results that could have implications in cosmetic applications aimed at skin whitening and hyperpigmentation treatment. The competitive nature of its inhibition suggests that it could be developed into a topical agent for managing skin conditions related to excessive melanin production. -

Gout Arthritis Model :

In a mouse model of gout arthritis induced by monosodium urate (MSU) crystals, this compound was found to alleviate paw edema and inflammatory features significantly. The compound's ability to modulate the NLRP3 inflammasome pathway indicates its potential as an anti-gout agent, providing a basis for further clinical investigations into its efficacy in human subjects .

Q & A

Q. What are the primary structural characteristics of Leojaponin, and how are they determined experimentally?

this compound is a labdane-type diterpenoid with a halimane skeleton. Its structure is characterized by:

- A tetrasubstituted α,β-unsaturated ketone (δC 199.8 for C-15) .

- A furan ring (δH 6.28, 7.38; δC 140.2, 110.5) and methyl group rearrangements (e.g., Me-20 at C-9 instead of C-10 in its isomer, isothis compound) .

- Stereochemical confirmation via experimental and computed electronic circular dichroism (ECD) spectra . Methodology: Combine 1D/2D NMR (COSY, HMBC), HRESIMS for molecular formula (C20H26O3), and ECD calculations for absolute configuration .

Q. What methodologies are employed for isolating this compound from Leonurus japonicus?

Isolation typically involves:

- Extraction : Methanol or methanol/HCl maceration of aerial parts .

- Chromatography : Column chromatography (silica gel, Sephadex LH-20) and preparative HPLC .

- Purity criteria : NMR integration, HPLC-MS peak homogeneity, and comparison with literature data .

Q. What biological activities have been reported for this compound in preliminary studies?

| Activity | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Anti-inflammatory | LPS-induced PGE2 production | Dose-dependent inhibition (5–20 µM) | |

| Enzyme inhibition | Prolyl oligopeptidase (POP) | Moderate inhibition (53–58% at unspecified concentrations) |

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

- Comparative dose-response analysis : Standardize concentration ranges (e.g., IC50 vs. % inhibition) and experimental conditions (cell lines, assay protocols) .

- Structural validation : Confirm compound identity using NMR and HRESIMS to rule out isomer interference (e.g., isothis compound) .

- Meta-analysis : Aggregate data from multiple studies to identify trends or confounding variables (e.g., plant source variations) .

Q. What advanced spectroscopic techniques are critical for confirming the stereochemistry of this compound derivatives?

- ECD spectroscopy : Compare experimental and time-dependent density functional theory (TDDFT)-computed ECD spectra to assign absolute configurations (e.g., 1S,4R,5S,8R,9S,10R for this compound E) .

- NOESY correlations : Resolve spatial proximities of methyl groups and ring substituents .

- X-ray crystallography : Optional for crystalline derivatives, though limited by compound crystallinity .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition?

- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Molecular docking : Model this compound’s interaction with enzyme active sites (e.g., POP or acetylcholinesterase) using software like AutoDock .

- Mutagenesis studies : Validate binding residues by testing inhibition in mutant enzymes .

Methodological Guidelines for Reproducibility

- Structural reporting : Provide full NMR assignments (1H, 13C, DEPT) and HRESIMS data in supplementary materials .

- Bioactivity assays : Include positive/negative controls (e.g., LPS for inflammation, galantamine for AChE inhibition) and report IC50/EC50 values with confidence intervals .

- Data transparency : Share raw spectral data and computational input files via repositories to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.